Diacetylcercosporin
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Overview
Description
Diacetylcercosporin is a perylenequinone compound produced by fungal species such as Cercospora and Septoria. It exhibits diverse biological activities, including antiprotozoal, antimicrobial, and cytotoxic effects. The compound has a molecular formula of C₃₃H₃₀O₁₂ and a molecular weight of 618.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetylcercosporin is typically isolated from fungal cultures. The production involves cultivating the fungi under specific conditions that promote the synthesis of perylenequinones. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and spectrophotometry .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Diacetylcercosporin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
Diacetylcercosporin has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of perylenequinones.
Biology: The compound is studied for its effects on various biological systems, including its cytotoxicity against cancer cell lines and its inhibitory effects on protozoal parasites
Medicine: Research is ongoing to explore its potential as an antimicrobial and antiprotozoal agent.
Industry: this compound is investigated for its potential use in photodynamic therapy and as a photosensitizer in various applications
Mechanism of Action
Diacetylcercosporin exerts its effects through several mechanisms:
Cytotoxicity: The compound induces cell death in cancer cells by generating reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and apoptosis
Antiprotozoal Activity: It inhibits the growth of protozoal parasites by interfering with their metabolic processes and causing oxidative damage
Antimicrobial Activity: this compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death
Comparison with Similar Compounds
Cercosporin: Another perylenequinone produced by Cercospora species, known for its phytotoxic and antimicrobial properties.
Phleichrome: A structurally similar compound with similar biological activities.
Hypocrellin: A perylenequinone with applications in photodynamic therapy
Uniqueness: Diacetylcercosporin is unique due to its specific structural features, such as the presence of acetyloxypropyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C33H30O12 |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
1-[21-(2-acetyloxypropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl acetate |
InChI |
InChI=1S/C33H30O12/c1-12(44-14(3)34)7-16-22-23-17(8-13(2)45-15(4)35)33(41-6)31(39)25-19(37)10-21-27(29(23)25)26-20(42-11-43-21)9-18(36)24(28(22)26)30(38)32(16)40-5/h9-10,12-13,38-39H,7-8,11H2,1-6H3 |
InChI Key |
JQHGSMOYNPGRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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